molecular formula C14H12S2 B14575192 1,3-Benzodithiole, 2-methyl-2-phenyl- CAS No. 61666-79-3

1,3-Benzodithiole, 2-methyl-2-phenyl-

Cat. No.: B14575192
CAS No.: 61666-79-3
M. Wt: 244.4 g/mol
InChI Key: VLTTUQPBYKBBGW-UHFFFAOYSA-N
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Description

1,3-Benzodithiole, 2-methyl-2-phenyl- is an organic compound that belongs to the class of benzodithioles. These compounds are characterized by a benzene ring fused with a dithiole ring. The presence of both aromatic and sulfur-containing heterocyclic structures makes this compound interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodithiole, 2-methyl-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of 2-mercaptobenzaldehyde with phenylacetylene in the presence of a base, followed by cyclization to form the desired product . Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-methyl-1,3-dithiolium salts to yield the compound .

Industrial Production Methods: Industrial production of 1,3-Benzodithiole, 2-methyl-2-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodithiole, 2-methyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, dithiols.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole, 2-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s aromatic and sulfur-containing structure allows it to participate in redox reactions and interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Uniqueness: 1,3-Benzodithiole, 2-methyl-2-phenyl- is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields.

Properties

CAS No.

61666-79-3

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

2-methyl-2-phenyl-1,3-benzodithiole

InChI

InChI=1S/C14H12S2/c1-14(11-7-3-2-4-8-11)15-12-9-5-6-10-13(12)16-14/h2-10H,1H3

InChI Key

VLTTUQPBYKBBGW-UHFFFAOYSA-N

Canonical SMILES

CC1(SC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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